molecular formula C22H18N2O2 B12171842 N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12171842
M. Wt: 342.4 g/mol
InChI Key: UMXNQPKHRWYKDK-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with 3-Hydroxyphenylamine: The final step involves coupling the acetylated indole with 3-hydroxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, high-throughput screening of reaction conditions, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For example, it might inhibit a specific enzyme involved in inflammation or bind to a receptor that regulates cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Similar structure but with the hydroxyl group on the para position of the phenyl ring.

Uniqueness

N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C22H18N2O2/c25-19-11-6-10-18(14-19)23-22(26)15-24-20-12-5-4-9-17(20)13-21(24)16-7-2-1-3-8-16/h1-14,25H,15H2,(H,23,26)

InChI Key

UMXNQPKHRWYKDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

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